4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction is carried out at room temperature in N,N-dimethylacetamide, yielding the desired pyrazole derivative in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.
Scientific Research Applications
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: A simpler pyrazole derivative with similar reactivity.
3(5)-aminopyrazoles: Known for their use as precursors in the synthesis of condensed heterocyclic systems.
Uniqueness
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14BrN5O |
---|---|
Molecular Weight |
312.17 g/mol |
IUPAC Name |
4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H14BrN5O/c1-7-8(4-14-17(7)3)6-16(2)11(18)10-9(12)5-13-15-10/h4-5H,6H2,1-3H3,(H,13,15) |
InChI Key |
RHJCGSVNFLAWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=C(C=NN2)Br |
Origin of Product |
United States |
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